molecular formula C10H13N5O2S2 B2540464 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014047-21-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2540464
CAS No.: 1014047-21-2
M. Wt: 299.37
InChI Key: LPBOZISBWRPKEQ-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an intriguing compound known for its multifaceted applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide generally involves the following steps:

  • Thiadiazole Formation: Starting with an appropriate thiadiazole precursor, often using 5-amino-1,3,4-thiadiazole-2-thiol, a series of reactions including ethylation forms the core ethylthio group.

  • Pyrazole Ring Formation: The intermediate is then reacted with a methoxy-1-methylpyrazole precursor, typically using cyclization techniques involving heat and catalysts.

  • Carboxamide Formation: The final step involves introducing the carboxamide group, often through acylation or amidation reactions under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound may employ large-scale reactors and automated systems to optimize yields and purity. Common methods include batch processing with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, leading to modifications primarily at the ethylthio group, potentially forming sulfoxides or sulfones.

  • Reduction: The thiadiazole and pyrazole rings provide multiple sites for reduction, often leading to hydrogenated derivatives.

  • Substitution: Both rings are susceptible to nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to heteroatoms.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Halogenating agents, alkyl halides, acids, and bases.

Major Products Formed

  • Sulfoxides and Sulfones: Resulting from oxidation.

  • Hydrogenated Derivatives: Resulting from reduction.

  • Substituted Derivatives: Various substituted versions depending on the reagents and conditions.

Scientific Research Applications

This compound has demonstrated significant versatility in research:

  • Chemistry: Utilized as a building block for synthesizing complex molecules.

  • Biology: Explored for its potential as an enzyme inhibitor or activator.

  • Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: Applied in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves:

  • Molecular Targets: Binding to specific enzymes or receptors, disrupting their normal function.

  • Pathways Involved: Interference with metabolic or signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-phenyl-1H-pyrazole-4-carboxamide

  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-hydroxy-1-methyl-1H-pyrazole-4-carboxamide

Unique Attributes

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of ethylthio and methoxy groups, which enhance its reactivity and potential biological activity, distinguishing it from its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of ongoing research and application in various scientific fields. Its potential continues to be explored, promising new insights and innovations.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-4-18-10-13-12-9(19-10)11-7(16)6-5-15(2)14-8(6)17-3/h5H,4H2,1-3H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBOZISBWRPKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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